

Reactivity of alpha-haloketones like 2-Bromo-1-furan-2-yl-ethanone

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Compound of Interest

Compound Name: 2-Bromo-1-furan-2-yl-ethanone

Cat. No.: B057236

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An In-depth Technical Guide to the Reactivity of **2-Bromo-1-furan-2-yl-ethanone**

Introduction

Alpha-haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom alpha to a carbonyl group.^[1] This unique structural arrangement features two adjacent electrophilic centers: the α -carbon and the carbonyl carbon.^[1] This bifunctionality makes them highly reactive and versatile intermediates in organic synthesis, enabling a wide array of chemical transformations.^{[1][2]} The reactivity of α -haloketones is primarily driven by the inductive effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond and increases the electron deficiency at the α -carbon.^[3]

Among this class of compounds, **2-Bromo-1-furan-2-yl-ethanone** is of particular interest. It incorporates a furan ring, a five-membered aromatic heterocycle containing an oxygen atom.^[1] The furan moiety is a fundamental component of many natural products and serves as a crucial building block in medicinal chemistry and materials science.^{[1][4]} The combination of the reactive α -haloketone functionality with the synthetically important furan scaffold makes **2-Bromo-1-furan-2-yl-ethanone** a valuable precursor for the synthesis of complex heterocyclic systems, particularly those with pharmacological relevance.^{[1][4]}

This guide provides a comprehensive overview of the reactivity of **2-Bromo-1-furan-2-yl-ethanone**, focusing on its core reaction pathways, experimental protocols, and synthetic applications for researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of **2-Bromo-1-furan-2-yl-ethanone** is presented below. Proper handling and storage are critical due to its reactive and hazardous nature.

Properties of 2-Bromo-1-furan-2-yl-ethanone

Property	Value	Source
IUPAC Name	2-bromo-1-(furan-2-yl)ethanone	[5] [6]
Synonyms	2-(Bromoacetyl)furan, Bromomethyl(furan-2-yl)ketone	[5]
CAS Number	15109-94-1	[5] [6]
Molecular Formula	C ₆ H ₅ BrO ₂	[5] [6]
Molecular Weight	189.01 g/mol	[5] [7]
Appearance	Colorless to light yellow transparent liquid	[4]
Boiling Point	112-114 °C at 2 mmHg	[4]
Density	1.59 g/cm ³ at 25 °C	[4]
Solubility	Insoluble in water; soluble in dichloromethane, chloroform, THF, ether	[4]
Purity	≥95% (Industrial), ≥98% (Research Grade)	[4] [7]

Safety and Handling Information

Hazard Statement	Description	Precautionary Measures
H302	Harmful if swallowed	Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[5][8]
H314	Causes severe skin burns and eye damage	Wear protective gloves, clothing, and eye/face protection. Wash skin thoroughly after handling.[5][8]
H335	May cause respiratory irritation	Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes/vapors. [5][8]
Stability	Reactive with nucleophiles (water, amines, alcohols). Sensitive to moisture and light.	Store in a sealed, cool, dry, and dark place ($\leq 20^{\circ}\text{C}$) in a brown reagent bottle.[4]

Core Reactivity and Mechanistic Pathways

The reactivity of **2-Bromo-1-furan-2-yl-ethanone** is dominated by its two electrophilic sites, which are susceptible to attack by a wide range of nucleophiles and bases.

Nucleophilic Substitution (SN2 Reaction)

The most common reaction pathway for α -haloketones is the bimolecular nucleophilic substitution (SN2) at the α -carbon.[9] The electron-withdrawing carbonyl group enhances the electrophilicity of the α -carbon, making it highly susceptible to nucleophilic attack and displacement of the bromide ion.

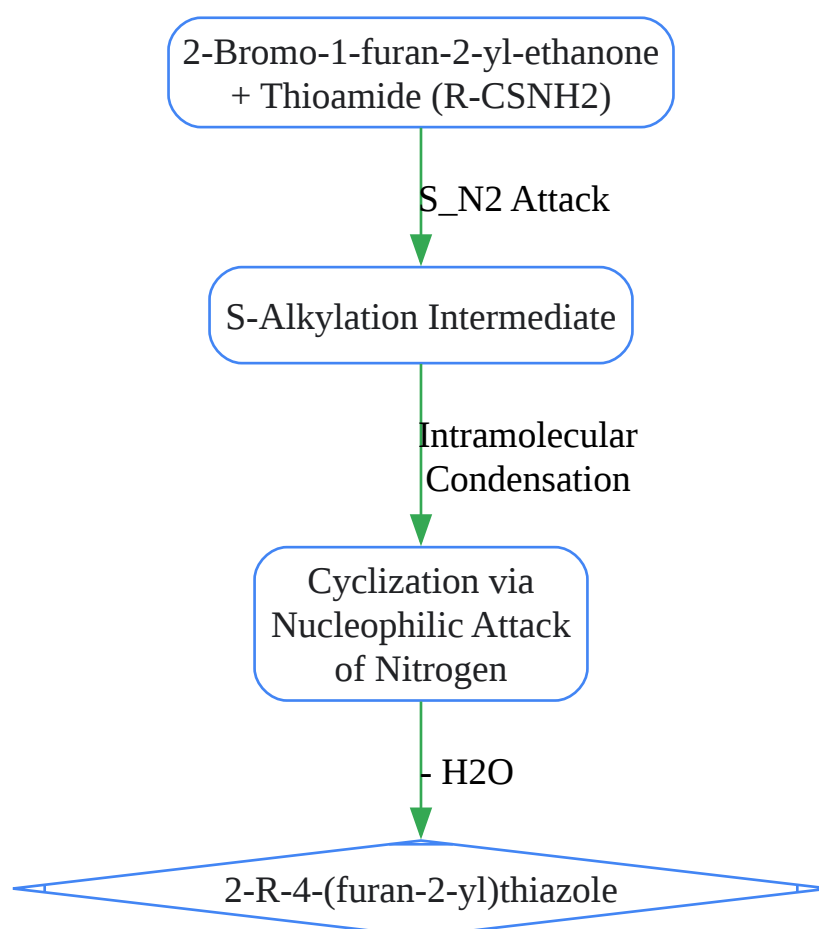
This reaction is typically performed with less basic nucleophiles, such as sulfur or nitrogen nucleophiles, to prevent competing side reactions.[9] Strongly basic nucleophiles can lead to deprotonation at the α -carbon, resulting in enolate formation and subsequent reactions like the Favorskii rearrangement.[2][9]

Caption: SN2 reaction at the α -carbon.

Synthesis of Heterocycles

A significant application of **2-Bromo-1-furan-2-yl-ethanone** is in the synthesis of heterocyclic compounds, particularly those containing nitrogen and sulfur.

Hantzsch Thiazole Synthesis: This is a classic method for synthesizing thiazole rings. It involves the reaction of an α -haloketone with a thioamide or thiourea.^{[1][2]} The reaction proceeds via an initial S_N2 attack by the sulfur atom of the thioamide on the α -carbon, followed by cyclization and dehydration to form the aromatic thiazole ring.



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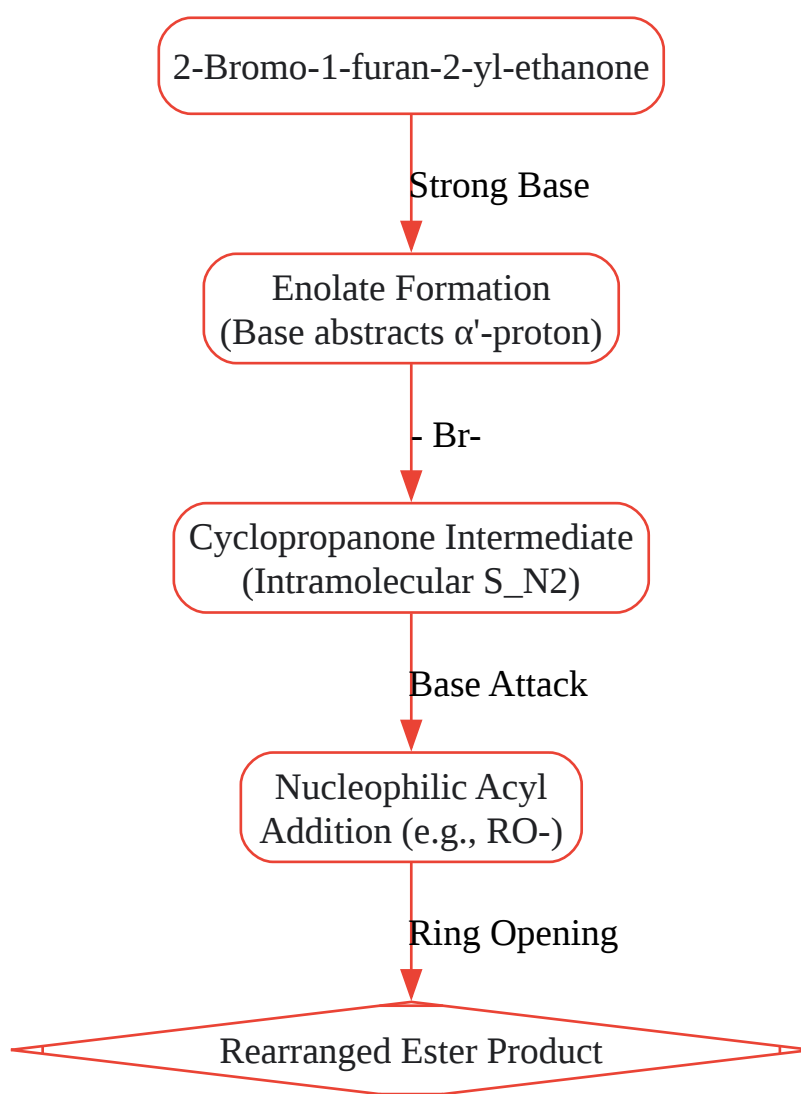
Caption: Hantzsch Thiazole Synthesis Pathway.

Other Heterocycles: The compound is also used to synthesize other heterocycles. For instance, reaction with hydroxylamine sulfate yields the corresponding oxime, and it serves as

a precursor for diaryldihydropyrrolizine derivatives and 1,2-diaryl-4-(2-furyl)-3-imidazoline-3-oxides.[1][7]

Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base (e.g., alkoxides), α -haloketones can undergo the Favorskii rearrangement.[2] The mechanism involves the formation of an enolate, followed by an internal S_N2 reaction to form a highly strained cyclopropanone intermediate. This intermediate is then attacked by the base, leading to the ring-opening and formation of a rearranged carboxylic acid derivative (e.g., an ester).



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Caption: Favorskii Rearrangement Mechanism.

Dehydrobromination to α,β -Unsaturated Ketones

Treatment of α -bromo ketones with a sterically hindered base, such as pyridine, can lead to the elimination of HBr via an E2 mechanism.^[10] This reaction is a valuable method for synthesizing α,β -unsaturated ketones, which are important conjugated systems used in various other synthetic transformations like Michael additions.^[10]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the starting material and a key synthetic transformation.

Protocol 1: Synthesis of α -Bromo Aromatic Ketones (General Procedure)

This protocol describes a general, environmentally benign method for the α -bromination of aromatic ketones using N-bromosuccinimide (NBS) under ultrasonic irradiation.

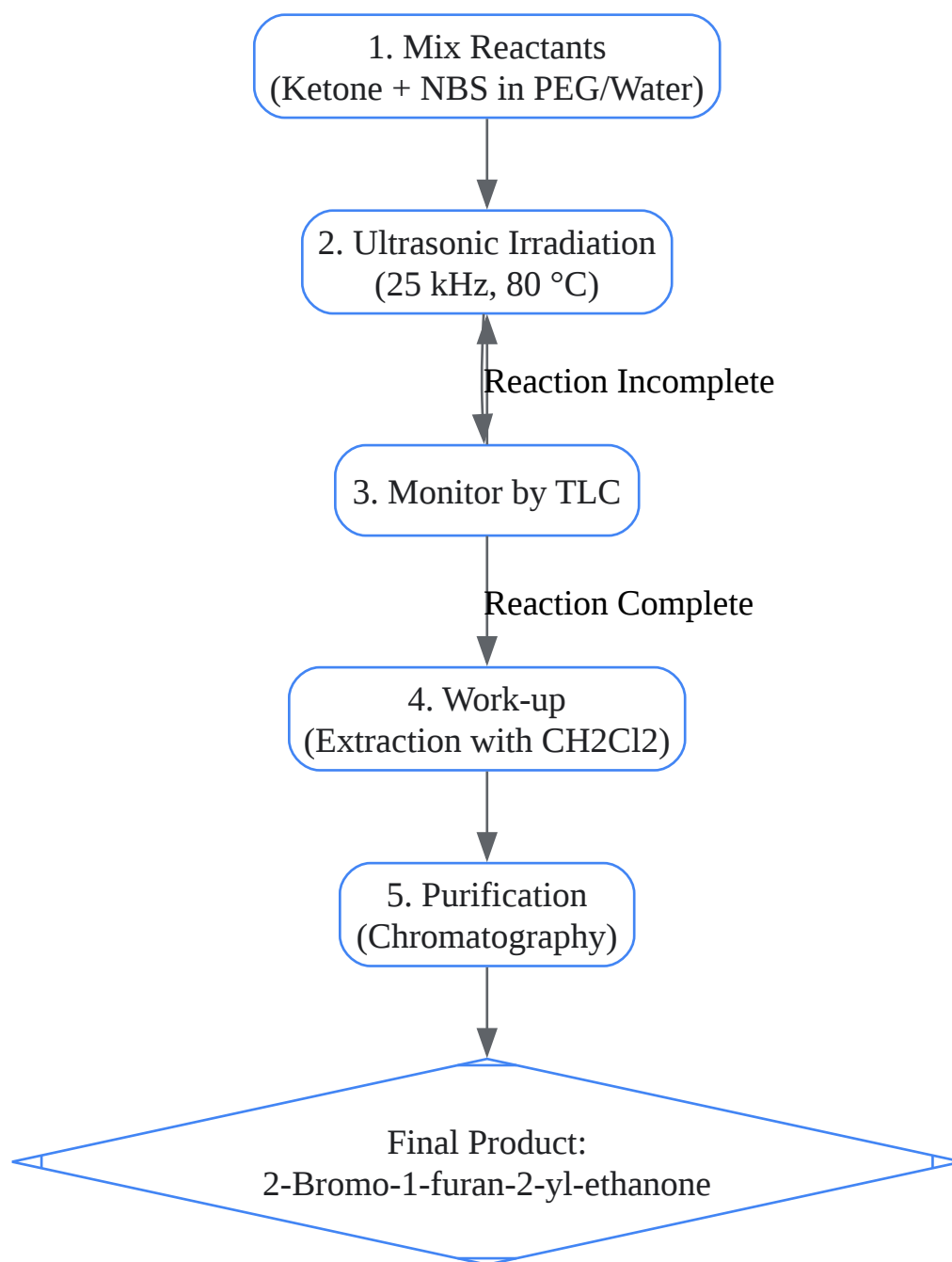
Materials:

- Aromatic ketone (e.g., 1-(furan-2-yl)ethanone) (1.0 eq)
- N-Bromosuccinimide (NBS) (1.0 eq)
- Polyethylene glycol (PEG-400) and Water (1:2 mixture)
- Dichloromethane (for extraction)
- Jacketed reactor with an ultrasonic horn (e.g., 25 kHz)

Procedure:

- A mixture of the starting acetophenone (1.0 eq) and N-bromosuccinimide (1.0 eq) is added to the PEG-400/water solvent mixture (5 mL) with stirring.^[11]
- The reaction vessel is placed under sonication using an ultrasonic horn at 40% amplitude.^[11]

- The temperature of the reaction is maintained at 80 °C by circulating water through the jacketed reactor.[\[11\]](#)
- The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is completely consumed.[\[11\]](#)
- Upon completion, the reaction mass is cooled to room temperature and extracted with dichloromethane.[\[11\]](#)
- The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α -bromo ketone, which can be further purified by column chromatography or recrystallization.



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Caption: Workflow for α -bromination.

Protocol 2: Hantzsch Synthesis of a 4-(furan-2-yl)thiazole Derivative

This protocol outlines the synthesis of a thiazole from **2-Bromo-1-furan-2-yl-ethanone** and a thioamide.

Materials:

- **2-Bromo-1-furan-2-yl-ethanone** (1.0 eq)
- Thioamide (e.g., Thioacetamide) (1.0 eq)
- Ethanol
- Sodium bicarbonate (optional, as a mild base)

Procedure:

- Dissolve the thioamide (1.0 eq) in ethanol in a round-bottom flask.
- Add a solution of **2-Bromo-1-furan-2-yl-ethanone** (1.0 eq) in ethanol dropwise to the thioamide solution at room temperature with stirring.
- After the addition is complete, gently reflux the reaction mixture for 2-4 hours. The progress can be monitored by TLC.
- Cool the reaction mixture to room temperature. If a precipitate (the hydrobromide salt of the thiazole) forms, it can be collected by filtration.
- Alternatively, the solvent can be removed under reduced pressure. The residue is then dissolved in water and neutralized with a mild base like sodium bicarbonate to precipitate the free thiazole base.
- The crude product is collected by filtration, washed with cold water, and dried. It can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Conclusion

2-Bromo-1-furan-2-yl-ethanone stands out as a highly valuable and reactive building block in modern organic synthesis. Its bifunctional nature, with two distinct electrophilic sites, allows for

a diverse range of transformations including nucleophilic substitutions, rearrangements, and eliminations. The ability to readily participate in reactions like the Hantzsch thiazole synthesis makes it an indispensable precursor for constructing complex heterocyclic scaffolds, which are central to the fields of medicinal chemistry and drug development. A thorough understanding of its reactivity, combined with carefully designed experimental protocols, enables researchers to harness its full synthetic potential in the creation of novel and pharmacologically relevant molecules.

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